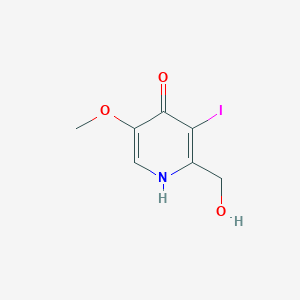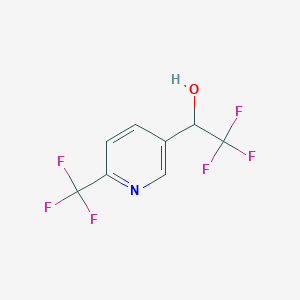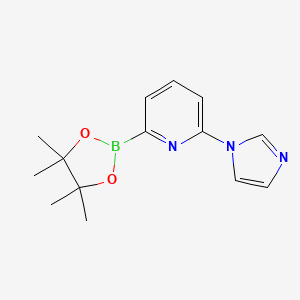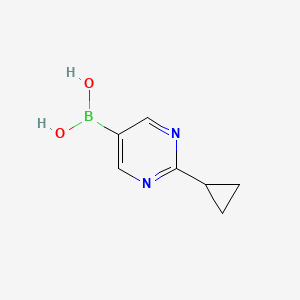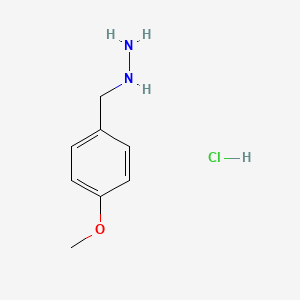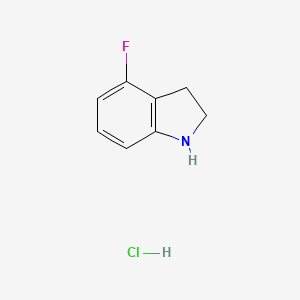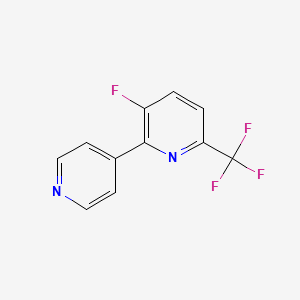
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, also known as 3-F2P6TFP, is a synthetic compound belonging to the pyridine family. It is a heterocyclic compound consisting of a six-membered ring with two nitrogen atoms and four carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.
Scientific Research Applications
Synthesis Techniques and Methodologies
- 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine and related compounds are synthesized using various methods. A strategy involving C-F bond breaking of the anionically activated fluoroalkyl group has been described, offering an efficient approach to produce poly-substituted pyridines (Chen et al., 2010). Another study highlights a practical synthesis approach for these compounds, emphasizing their use in medicinal contexts (Vaid et al., 2012).
Applications in Medicinal Chemistry
- These pyridine derivatives have significant applications in medicinal chemistry. For example, they are employed in the synthesis of ligands for nicotinic acetylcholine receptors, which are instrumental in neurobiological research and have potential therapeutic implications (Doll et al., 1999). Also, specific pyridine derivatives have been evaluated as clinical candidates for malaria treatment, demonstrating their potential in addressing global health challenges (Chavchich et al., 2016).
In Organic Light-Emitting Diodes (OLEDs)
- These compounds are also explored in the context of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Studies have shown their efficacy in creating efficient blue phosphorescent iridium(III) complexes, which are crucial for improving OLED performance (Tao et al., 2017).
Environmental Applications
- In environmental science, these pyridine derivatives are utilized in the synthesis of metal-organic frameworks (MOFs) for applications such as dye adsorption and water purification. The presence of fluorine in these compounds enhances the electron-withdrawing capacity, which is beneficial in these processes (Kumar et al., 2021).
properties
IUPAC Name |
3-fluoro-2-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-8-1-2-9(11(13,14)15)17-10(8)7-3-5-16-6-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVVOZBTNFTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




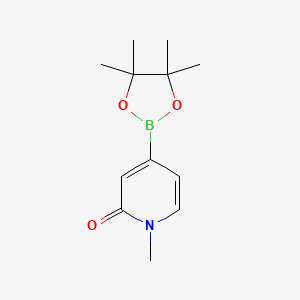

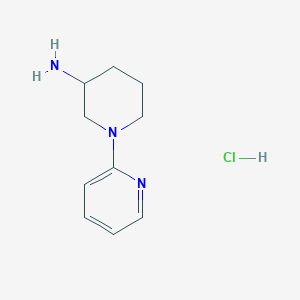
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)
